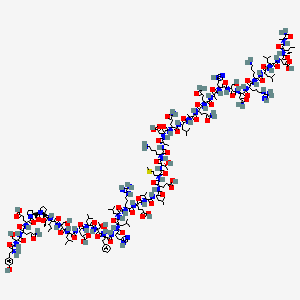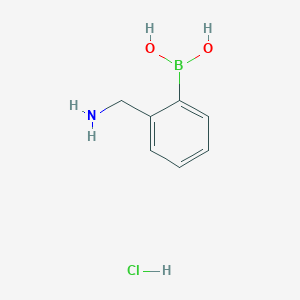
(2-(Aminomethyl)phenyl)boronic acid hydrochloride
Overview
Description
“(2-(Aminomethyl)phenyl)boronic acid hydrochloride” is a boronic acid derivative with a molecular weight of 187.43 . It is used as a reactant for the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors .
Synthesis Analysis
The synthesis of “(2-(Aminomethyl)phenyl)boronic acid hydrochloride” involves the use of commercially unavailable pinacol-protected boronate ester amino acid building blocks, amidation of small-molecule amine-containing boronic acids, or reductive amination of amine residues with 2-formylphenyl boronic acid .Molecular Structure Analysis
The linear formula of “(2-(Aminomethyl)phenyl)boronic acid hydrochloride” is C7H11BClNO2 . The InChI key is ZNCKJSCNVLQMJK-UHFFFAOYSA-N .Chemical Reactions Analysis
“(2-(Aminomethyl)phenyl)boronic acid hydrochloride” is used in the synthesis of quinolines by reacting with alpha, beta unsaturated ketones . It is also used in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .Physical And Chemical Properties Analysis
“(2-(Aminomethyl)phenyl)boronic acid hydrochloride” is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .Scientific Research Applications
- (2-(Aminomethyl)phenyl)boronic acid hydrochloride serves as a valuable reagent in organic synthesis. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. Researchers use it to construct complex molecules, such as pharmaceutical intermediates and natural products .
- As a boronic acid derivative, this compound acts as a catalyst in various reactions. It facilitates transformations like C-C bond formation, reduction, and cyclization. Additionally, it serves as a ligand for investigating protein-ligand interactions and enzyme studies .
- Researchers have developed methodologies to functionalize synthetic peptides using boronic acids. By alkylating secondary amines with (2-(Aminomethyl)phenyl)boronic acid , they can introduce boron-containing groups into peptide sequences. This approach expands the scope of peptide-based drug discovery and bioconjugation .
- The reactivity of (2-formylphenyl)boronic acid (a precursor to our compound) in amination-reduction reactions has been explored. Simple reduction followed by cyclization leads to the formation of 2,1-benzoxaborol-1(3H)-ol. These reactions offer a straightforward route to boron-containing heterocycles .
- While many protocols exist for functionalizing deboronated alkyl boronic esters, protodeboronation remains less explored. Researchers have reported catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This advancement enhances the versatility of boronic esters in synthetic chemistry .
- Boronic acids, including (2-(Aminomethyl)phenyl)boronic acid , play a crucial role in drug design. They can target specific enzymes (such as proteasomes) and receptors. Researchers explore their potential as anticancer agents, antivirals, and anti-inflammatory drugs .
Organic Synthesis and Reagent
Catalyst and Ligand
Functionalization of Peptides
Amination-Reduction Reactions
Protodeboronation of Alkyl Boronic Esters
Drug Development and Medicinal Chemistry
Safety and Hazards
“(2-(Aminomethyl)phenyl)boronic acid hydrochloride” is classified as Acute Tox. 4 Oral . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The safety information pictograms indicate a warning .
Relevant Papers The relevant papers on “(2-(Aminomethyl)phenyl)boronic acid hydrochloride” discuss its synthesis, properties, and applications . These papers provide valuable insights into the compound’s potential uses in research and industry.
Mechanism of Action
Target of Action
The primary target of (2-(Aminomethyl)phenyl)boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis for the construction of C-C bonds and the synthesis of complex organic compounds .
Action Environment
The compound is typically stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of oxygen .
properties
IUPAC Name |
[2-(aminomethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4,10-11H,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCKJSCNVLQMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674563 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Aminomethyl)phenyl)boronic acid hydrochloride | |
CAS RN |
850589-36-5 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



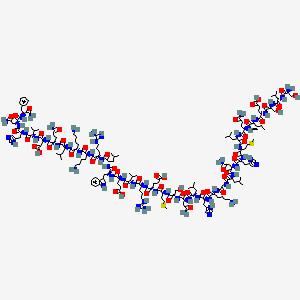

![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)

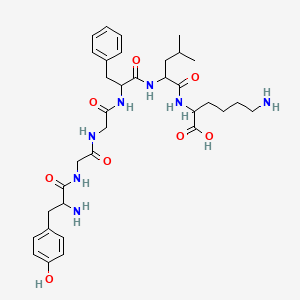
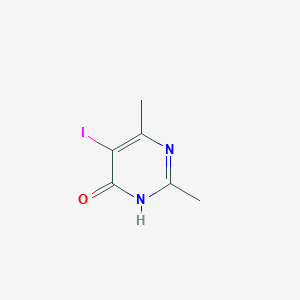
![6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one](/img/structure/B3029913.png)
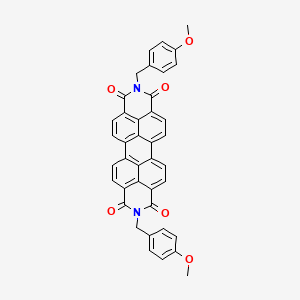
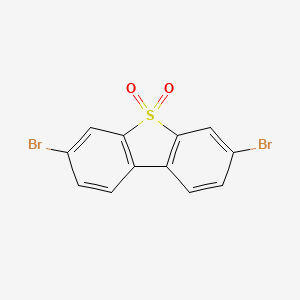
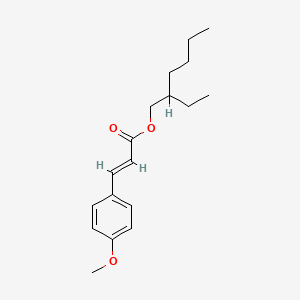
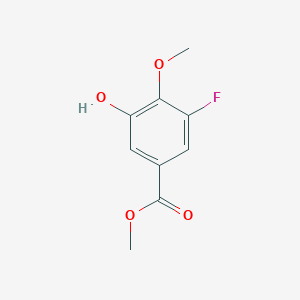
![9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole](/img/no-structure.png)

